2-(1-Cyclopropyl-ethoxy)-phenylamine

Description

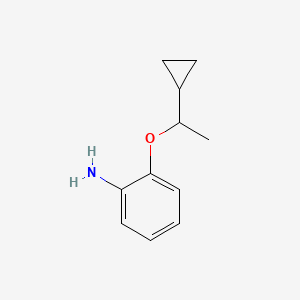

2-(1-Cyclopropyl-ethoxy)-phenylamine (CAS: 1713476-43-7) is an aromatic amine derivative with the molecular formula C₁₁H₁₅NO and a molecular weight of 177.24 g/mol . The compound features a cyclopropyl-ethoxy substituent attached to a phenylamine core, distinguishing it from simpler aniline derivatives. Current information is restricted to supplier inventory status (e.g., temporary unavailability) and basic identifiers .

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

2-(1-cyclopropylethoxy)aniline |

InChI |

InChI=1S/C11H15NO/c1-8(9-6-7-9)13-11-5-3-2-4-10(11)12/h2-5,8-9H,6-7,12H2,1H3 |

InChI Key |

DGZNFTQNTCBLAF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CC1)OC2=CC=CC=C2N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Cyclopropyl-ethoxy)-phenylamine typically involves the reaction of cyclopropyl ethyl ether with phenylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction temperature is maintained at around 80-100°C, and the reaction time can vary from a few hours to overnight, depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Cyclopropyl-ethoxy)-phenylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The phenylamine group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) are used in the presence of catalysts or under specific conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can lead to various substituted phenylamine derivatives.

Scientific Research Applications

2-(1-Cyclopropyl-ethoxy)-phenylamine has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor for drug development or as an active pharmaceutical ingredient.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Cyclopropyl-ethoxy)-phenylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Substituent Effects

2-(1-Cyclohexenyl)ethylamine (CAS: 3399-73-3)

- Molecular formula : C₈H₁₅N; Molecular weight : 125.21 g/mol .

- Key differences :

- The cyclohexenyl group introduces partial unsaturation, reducing ring strain compared to the cyclopropyl moiety in the target compound.

- Lack of ethoxy-phenylamine backbone alters electronic properties; this compound is a primary amine, whereas 2-(1-Cyclopropyl-ethoxy)-phenylamine has an aromatic amine with an ether-linked cyclopropane.

- Physicochemical properties :

1-Cyclopropyl-2-(o-tolyl)-ethylamin (CAS: 56595-04-1)

- Molecular formula : C₁₂H₁₇N; Molecular weight : 175.27 g/mol .

- Key differences :

- Contains a methyl-substituted phenyl (o-tolyl) group instead of an ethoxy-phenyl group.

- The cyclopropyl group is directly bonded to the ethylamine chain, influencing steric and electronic effects differently.

- Safety data : Classified under U.S. GHS with precautionary measures for inhalation and skin contact .

(2,2-Dimethyl-1-phenylcyclopropyl)methanamine (CAS: 884091-19-4)

Physicochemical and Thermodynamic Properties

Notes:

- The ethoxy spacer in this compound may improve solubility in polar solvents compared to non-ether analogues, though experimental data are lacking .

Biological Activity

2-(1-Cyclopropyl-ethoxy)-phenylamine is a chemical compound with a distinctive structure that includes a cyclopropyl group, an ethoxy group, and an amine functional group attached to a phenyl ring. This unique combination suggests potential applications in medicinal chemistry and organic synthesis. The biological activity of this compound is of particular interest due to its potential therapeutic implications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure allows for various interactions with biological targets, potentially influencing its pharmacological properties. The presence of the cyclopropyl moiety is known to enhance the lipophilicity and bioavailability of compounds, which may play a crucial role in its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities. Key findings include:

- Neurotransmitter Receptor Interaction : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, which could elucidate its potential therapeutic effects in neurological conditions.

- Antimicrobial Properties : Similar cyclopropane derivatives have shown promise as antimicrobial agents, indicating a potential for this compound in treating bacterial infections .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, enhancing its utility in drug design .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. The following table summarizes notable analogs and their unique features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Cyclopropyl-1-(2-ethoxy-5-methylphenyl)methanamine | Contains a methyl group on the phenyl ring | Enhanced lipophilicity may affect bioavailability |

| Cyclopropylamine | Simple cyclopropane structure | Basic amine properties without additional groups |

| 4-Cyclopropyl-N-methylpyrimidin-2-amine | Contains a pyrimidine ring | Potentially different biological activity profile |

The unique combination of cyclopropane and ethoxy functionalities on the phenolic structure of this compound influences its solubility and interaction with biological targets differently than other compounds listed above.

Case Studies and Research Findings

Several studies have explored the biological activity of cyclopropane derivatives, providing insights into the potential applications of this compound:

- Neuropharmacological Studies : Research has indicated that similar compounds exhibit significant binding affinities to serotonin receptors, suggesting potential use in treating mood disorders .

- Antibacterial Activity : A study focused on efflux pump inhibitors highlighted the importance of structural modifications in enhancing antibacterial efficacy. Compounds with cyclopropane structures demonstrated improved activity against resistant strains .

- Toxicity Assessment : Evaluations on related compounds revealed low toxicity profiles, making them suitable candidates for further development in therapeutic applications .

Q & A

Basic: What are the recommended safety protocols for handling 2-(1-Cyclopropyl-ethoxy)-phenylamine in laboratory settings?

Answer:

- Engineering Controls: Use closed systems or local exhaust ventilation to minimize airborne exposure. Install emergency safety showers and eye baths .

- Personal Protective Equipment (PPE):

- Respiratory: Dust respirators compliant with local regulations.

- Gloves: Nitrile or neoprene gloves resistant to amines.

- Eye/Face: Safety goggles and face shields during high-risk procedures.

- Clothing: Lab coats and closed-toe shoes.

- First Aid: In case of skin contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and seek medical attention .

Basic: How can solvent extraction be optimized to isolate this compound from a mixture containing salts and phenolic byproducts?

Answer:

- pH Adjustment: Adjust the aqueous phase to alkaline conditions (pH >10) using sodium hydroxide to deprotonate the amine, enhancing its solubility in organic solvents like diethyl ether.

- Extraction Steps:

- Perform multiple ether extractions to maximize yield.

- Wash the organic layer with brine to remove residual salts.

- Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

- Validation: Monitor purity via TLC or HPLC .

Basic: What are the key physicochemical properties (e.g., logP, boiling point) of this compound critical for purification and characterization?

Answer:

- LogP: ~2.05 (predicts moderate lipophilicity, useful for solvent selection).

- Boiling Point: Estimated >270°C (similar to phenylamine derivatives), necessitating vacuum distillation.

- Polar Surface Area (PSA): ~52 Ų (indicates hydrogen-bonding capacity, relevant for chromatographic separation).

- Density: ~1.06 g/cm³ (critical for solvent layering during extraction) .

Advanced: How do electron-withdrawing substituents on the phenyl ring influence the reactivity of this compound in palladium-catalyzed coupling reactions?

Answer:

- Mechanistic Impact: Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase the electrophilicity of the phenyl ring, accelerating oxidative addition in Pd-catalyzed C–N coupling.

- Case Study: In triazine ligand synthesis, brominated phenylamine derivatives showed higher coupling efficiency with oxazoline partners under Pd catalysis .

- Experimental Design: Use XPS or DFT calculations to correlate substituent effects with reaction kinetics .

Advanced: What methodologies are effective for introducing cyclopropyl-ethoxy groups into phenylamine derivatives during synthesis?

Answer:

- Step 1: Synthesize the cyclopropyl-ethoxy moiety via nucleophilic substitution between cyclopropanol and ethyl bromide derivatives.

- Step 2: Couple to phenylamine via Mitsunobu reaction (using DIAD/TPP) or Ullmann-type coupling (CuI, 120°C).

- Optimization:

Advanced: How does the presence of phenylamine moieties in this compound enhance its catalytic activity in CO₂ conversion reactions?

Answer:

- Role of Phenylamine: The amine group facilitates CO₂ activation via carbamate intermediate formation.

- Catalytic System: PdAg nanoparticles on amine-functionalized supports showed 3× higher turnover numbers for CO₂-to-formate conversion compared to non-functionalized catalysts.

- Characterization: XAFS confirmed Pd–N coordination, while XPS revealed electron-rich Pd sites enhancing bicarbonate adsorption .

Advanced: What non-enzymatic strategies can incorporate disubstituted phenylamine analogues into polyketide frameworks to modulate bioactivity?

Answer:

- Method: React C-ring-cleaved angucyclinones with disubstituted phenylamines (e.g., 3,4-dimethylphenylamine) under mild acidic conditions (pH 5–6, 37°C).

- Outcome: Dimethyl-substituted derivatives exhibited potent Nrf2 transcriptional activation (EC₅₀ = 1.2 µM), attributed to enhanced hydrophobic interactions.

- Validation: NMR and HRMS confirmed regioselective incorporation, while docking studies rationalized bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.